Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-
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Overview
Description
2-((5-Methylfuran-2-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C12H19NO. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 5-methylfuran-2-yl)methyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methylfuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 5-methylfurfural. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((5-Methylfuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
2-((5-Methylfuran-2-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-((5-Methylfuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative used in the synthesis of various chemicals.
Cyclohexanamine: The parent compound without the furan substitution.
5-Methylfurfural: A precursor used in the synthesis of 2-((5-Methylfuran-2-yl)methyl)cyclohexanamine
Uniqueness
2-((5-Methylfuran-2-yl)methyl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]- is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Mannich Bases
Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a carbonyl compound. These compounds have been extensively studied for their medicinal properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . The structural diversity of Mannich bases allows for a wide range of biological activities depending on their specific functional groups and molecular configurations.
Anticancer Activity
Recent studies have demonstrated that various Mannich bases exhibit significant cytotoxic effects against multiple cancer cell lines. Cyclohexanamine derivatives have shown promising results in inhibiting the growth of human cancer cells. For instance, certain Mannich bases derived from cyclohexanamine were found to be more cytotoxic than standard chemotherapeutic agents like 5-fluorouracil .
Table 1: Cytotoxicity of Cyclohexanamine Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Cyclohexanamine derivative A | HeLa | 2.1 | |
Cyclohexanamine derivative B | HepG2 | 1.8 | |
Cyclohexanamine derivative C | A549 | 3.5 |
The mechanism behind this cytotoxicity may involve the disruption of mitochondrial function and interference with essential cellular processes .
Antibacterial and Antifungal Activity
Mannich bases have also been reported to possess antibacterial and antifungal properties. The introduction of specific substituents in the cyclohexanamine structure can enhance its activity against various microbial strains. For example, derivatives with electron-withdrawing groups have shown increased efficacy against resistant bacterial strains .
Table 2: Antimicrobial Activity of Cyclohexanamine Derivatives
Case Studies
A notable case study involved the synthesis and evaluation of a series of cyclohexanamine derivatives for their anticancer activity. The study revealed that modifications to the furan ring significantly impacted the compounds' potency against cancer cell lines. One derivative demonstrated an IC50 value lower than that of established chemotherapeutics, indicating its potential as a lead compound for further development .
Another study focused on the antibacterial properties of cyclohexanamine derivatives against multi-drug resistant strains. The results showed that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .
Properties
CAS No. |
67787-48-8 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9-6-7-11(14-9)8-10-4-2-3-5-12(10)13/h6-7,10,12H,2-5,8,13H2,1H3 |
InChI Key |
CAEINDMHRJWVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CCCCC2N |
Origin of Product |
United States |
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